Cas no 1804385-96-3 (2-Bromo-4-chloro(3-chloropropyl)benzene)

2-Bromo-4-chloro(3-chloropropyl)benzene 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-chloro(3-chloropropyl)benzene
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- インチ: 1S/C9H9BrCl2/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2
- InChIKey: JTPCLUFLCWSURI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CCCCl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- XLogP3: 4.4
- トポロジー分子極性表面積: 0
2-Bromo-4-chloro(3-chloropropyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013025434-250mg |
2-Bromo-4-chloro(3-chloropropyl)benzene |
1804385-96-3 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
Alichem | A013025434-500mg |
2-Bromo-4-chloro(3-chloropropyl)benzene |
1804385-96-3 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
Alichem | A013025434-1g |
2-Bromo-4-chloro(3-chloropropyl)benzene |
1804385-96-3 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2-Bromo-4-chloro(3-chloropropyl)benzene 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
2-Bromo-4-chloro(3-chloropropyl)benzeneに関する追加情報
2-Bromo-4-chloro(3-chloropropyl)benzene: A Comprehensive Overview
2-Bromo-4-chloro(3-chloropropyl)benzene, identified by the CAS number 1804385-96-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its bromine and chlorine substituents on a benzene ring, has garnered attention due to its unique chemical properties and potential uses in material science, pharmaceuticals, and environmental chemistry. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its structure, reactivity, and practical applications.
The molecular structure of 2-Bromo-4-chloro(3-chloropropyl)benzene consists of a benzene ring with substituents at positions 2, 4, and 6. The bromine atom is located at position 2, while a chlorine atom is at position 4. The third substituent is a propyl group with a chlorine atom attached to the third carbon, creating a chlorinated alkyl chain. This arrangement imparts the compound with distinct electronic properties, making it an interesting subject for both academic research and industrial applications.
Recent studies have focused on the synthesis of 2-Bromo-4-chloro(3-chloropropyl)benzene through various routes, including electrophilic substitution reactions and coupling processes. Researchers have explored the use of transition metal catalysts to improve reaction efficiency and selectivity. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed cross-coupling reactions can yield high-purity samples of this compound with minimal byproducts. Such advancements have made it easier to produce this compound on an industrial scale while maintaining high quality standards.
The chemical properties of 2-Bromo-4-chloro(3-chloropropyl)benzene make it suitable for use as an intermediate in the synthesis of more complex organic molecules. Its bromine and chlorine substituents render it reactive towards nucleophilic substitution and elimination reactions. In the pharmaceutical industry, this compound has been utilized as an intermediate in the development of novel drug candidates targeting various therapeutic areas, including oncology and infectious diseases.
In addition to its role in drug discovery, 2-Bromo-4-chloro(3-chloropropyl)benzene has found applications in materials science. Its ability to form stable polymers under certain conditions has led to its use in the development of advanced materials for electronic devices and biomedical applications. A 2022 study highlighted its potential as a building block for creating stimuli-responsive polymers that can adapt to environmental changes, such as temperature or pH levels.
The environmental impact of 2-Bromo-4-chloro(3-chloropropyl)benzene has also been a topic of recent research. Studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential toxicity to aquatic organisms. These findings are crucial for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 2-Bromo-4-chloro(3-chloropropyl)benzene, with its unique chemical structure and versatile properties, continues to be a valuable compound in various scientific disciplines. Ongoing research into its synthesis, reactivity, and applications is expected to unlock new opportunities for its use in both academic and industrial contexts.
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